molecular formula C25H26F6N2O2 B13445449 Rolapitant (1S,2R,3R)-Isomer

Rolapitant (1S,2R,3R)-Isomer

Cat. No.: B13445449
M. Wt: 500.5 g/mol
InChI Key: FIVSJYGQAIEMOC-GMWOSMDTSA-N
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Description

Rolapitant (1S,2R,3R)-Isomer is a stereoisomer of Rolapitant, a selective and long-acting neurokinin-1 receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting. The (1S,2R,3R)-Isomer refers to the specific spatial arrangement of atoms in the molecule, which can significantly influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rolapitant (1S,2R,3R)-Isomer involves several steps, including the formation of the core structure and the introduction of specific functional groups. The process typically starts with the preparation of a key intermediate, followed by stereoselective reactions to ensure the correct spatial arrangement of atoms.

    Formation of the Core Structure: The initial step involves the synthesis of a cyclopropane ring, which is a crucial part of the Rolapitant structure. This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under controlled conditions.

    Introduction of Functional Groups:

    Stereoselective Reactions: To obtain the (1S,2R,3R)-Isomer, stereoselective reactions are employed. These reactions use chiral catalysts or chiral starting materials to ensure the desired spatial arrangement of atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Rolapitant (1S,2R,3R)-Isomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can be employed to reduce double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalysts, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Rolapitant (1S,2R,3R)-Isomer has several scientific research applications:

    Chemistry: Used as a model compound to study stereoselective reactions and the effects of chirality on chemical properties.

    Biology: Investigated for its interactions with neurokinin-1 receptors and its effects on cellular signaling pathways.

    Medicine: Primarily used in the prevention of chemotherapy-induced nausea and vomiting. Research is ongoing to explore its potential in treating other conditions involving neurokinin-1 receptors.

    Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Rolapitant (1S,2R,3R)-Isomer exerts its effects by selectively binding to neurokinin-1 receptors, which are involved in the emetic response. By blocking these receptors, the compound prevents the binding of substance P, a neuropeptide that triggers nausea and vomiting. This inhibition reduces the incidence and severity of chemotherapy-induced nausea and vomiting.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.

    Netupitant: A compound with a similar mechanism of action but different chemical structure.

    Fosaprepitant: A prodrug of Aprepitant that is converted to the active form in the body.

Uniqueness

Rolapitant (1S,2R,3R)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other neurokinin-1 receptor antagonists. Its specific stereochemistry also contributes to its high selectivity and potency in binding to neurokinin-1 receptors.

Properties

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

IUPAC Name

(5R,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m0/s1

InChI Key

FIVSJYGQAIEMOC-GMWOSMDTSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Origin of Product

United States

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